molecular formula C16H16BrN3O2 B2656486 N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251604-65-5

N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B2656486
CAS No.: 1251604-65-5
M. Wt: 362.227
InChI Key: DNWGRLVDCBEWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a synthetic intermediate in the development of kinase inhibitors. Its core structure is based on a 5,6,7,8-tetrahydroquinazolin-4(3H)-one scaffold, a privileged chemotype known for its ability to interact with the ATP-binding sites of various protein kinases. This scaffold is a key feature in several classes of therapeutic agents. The molecule functions as a key precursor in the synthesis of more complex, targeted inhibitors, particularly those aimed at the epidermal growth factor receptor (EGFR) family and other tyrosine kinases implicated in proliferative diseases. Research involving this compound is focused on exploring structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets. Its primary research value lies in its utility for the design and construction of novel small-molecule libraries for high-throughput screening in oncology drug discovery programs. Investigations into this compound and its derivatives are central to advancing the understanding of cell signaling pathways and developing next-generation targeted therapies for cancer and other conditions driven by aberrant kinase activity.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h2,4,6,8,10H,1,3,5,7,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWGRLVDCBEWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a bromophenyl group and a tetrahydroquinazoline moiety, which contribute to its biological properties. The molecular formula is C14H14BrN3OC_{14}H_{14}BrN_{3}O, with a molecular weight of approximately 316.18 g/mol. The presence of the bromine atom is significant for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease processes. For instance, it may inhibit kinases that are crucial for cancer cell proliferation.
  • Receptor Interaction : The bromophenyl group can interact with various receptors, modulating their activity and thereby influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Several studies have focused on the anticancer potential of this compound:

  • In vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the growth of breast cancer and lung cancer cells by inducing apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)18Inhibition of kinase activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial cell wall synthesis.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the compound's effects on tumor growth in vivo. Results showed a significant reduction in tumor size in mice treated with the compound compared to control groups, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Efficacy Study : Another investigation published in Antibiotics demonstrated that the compound effectively inhibited the growth of resistant bacterial strains. This finding highlights its potential role in addressing antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its 2-bromophenyl group and tetrahydroquinazolinone core, which differentiate it from analogues. Key comparisons include:

Compound Name Core Structure Substituent(s) Key Features
Target Compound 5,6,7,8-Tetrahydroquinazolin-4-one 2-Bromophenyl Enhanced lipophilicity due to bromine; potential for halogen bonding
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolin-4-one Phenyl, 6-chloro, 2-methyl Demonstrated potent InhA inhibition (antitubercular activity)
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) Quinazolin-4-one 2-Hydroxy-4-methylphenyl Polar hydroxyl group improves solubility; lower logP vs. bromophenyl
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolin-4-one Phenyl, ethylamino Superior anti-inflammatory activity (vs. Diclofenac)
N-(3-Bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolin-4-one 3-Bromophenyl, 6,7-dimethoxy Methoxy groups enhance antioxidant potential
  • Bromine vs.
  • Positional Isomerism : The 2-bromophenyl substitution may confer distinct steric interactions vs. 3-bromophenyl derivatives (e.g., ), affecting target binding .
Antimicrobial Activity
  • Quinazolinone-acetamides with chlorophenyl or methyl groups (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in fatty acid biosynthesis .
Anti-Inflammatory Activity
  • Ethylamino-substituted derivatives (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) exhibit COX-2 inhibition and reduced ulcerogenicity compared to NSAIDs . The bromophenyl group’s electron-withdrawing nature may enhance COX-2 selectivity, though experimental validation is needed.
Antioxidant Activity
  • Phthalimide-quinazolinone hybrids (e.g., compound 1b in ) show radical scavenging activity via DPPH assays, attributed to electron-donating groups like thiophene . The target compound’s bromine substituent may reduce antioxidant efficacy compared to hydroxyl- or methoxy-bearing analogues .

Pharmacokinetic and Toxicity Profiles

  • Absorption and Permeability: Quinazolinone-acetamides generally exhibit good intestinal absorption and blood-brain barrier (BBB) penetration due to moderate logP values (2.0–3.0) .
  • Metabolic Stability : Bromine’s electronegativity may slow oxidative metabolism, extending half-life vs. chlorophenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.